molecular formula C13H14N2O2 B2926853 Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate CAS No. 1248551-08-7

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No. B2926853
CAS RN: 1248551-08-7
M. Wt: 230.267
InChI Key: VKKDNFCZFXWYAM-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of pyrazole compounds, including “Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate”, is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse and depend on the specific compound and conditions. For instance, in one study, the activity of compounds with substituents on the phenyl was found to follow the order: electron-drawing group > neutral group > donor-drawing group .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .

Future Directions

The future directions for research on “Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

methyl 2-(3-methyl-1-phenylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-11(8-13(16)17-2)9-15(14-10)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDNFCZFXWYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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